(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Nematicides
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate: and its derivatives have shown promising nematicidal properties. For instance, tioxazafen , a related compound, exhibits broad-spectrum activity against plant-parasitic nematodes . These nematodes pose a serious threat to crops, causing substantial financial losses. The compound disrupts the acetylcholine receptor of nematodes, leading to their demise. Notably, one derivative (compound A1) demonstrated excellent nematocidal activity against Bursaphelenchus xylophilus .
Medicinal Chemistry
Thiophene-based compounds have therapeutic importance. They’ve been explored as raw materials for synthesizing anticancer agents . While specific studies on our compound are scarce, its structural features suggest potential bioactivity. Researchers could investigate its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and heart rate regulation.
Mode of Action
The compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the cholinergic pathway , which involves the neurotransmitter acetylcholine and plays a role in numerous physiological functions, including muscle movement and memory formation .
Result of Action
The compound’s action on the acetylcholine receptor can lead to various molecular and cellular effects. For example, it may alter signal transmission in the nervous system, affecting physiological processes such as muscle contraction .
properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3S/c14-11-8(3-1-5-15-11)13(18)19-7-10-16-12(17-20-10)9-4-2-6-21-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOVGPVGBPDBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
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